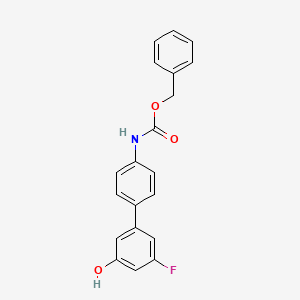

5-(4-Cbz-Aminopheny)-3-fluorophenol, 95%

Description

5-(4-Cbz-Aminophenyl)-3-fluorophenol is a fluorinated aromatic compound featuring a carbobenzyloxy (Cbz)-protected amino group at the para position of the phenyl ring and a fluorine atom at the meta position of the phenolic ring. The Cbz group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in pharmaceutical intermediate synthesis. With a purity of 95%, this compound is tailored for applications requiring high precision, such as drug development and agrochemical research. Its structure combines fluorine’s electron-withdrawing effects with the steric bulk of the Cbz group, influencing reactivity, solubility, and metabolic stability.

Properties

IUPAC Name |

benzyl N-[4-(3-fluoro-5-hydroxyphenyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO3/c21-17-10-16(11-19(23)12-17)15-6-8-18(9-7-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRKMPYYGTVGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC(=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural and Functional Attributes

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| 5-(4-Cbz-Aminophenyl)-3-fluorophenol | C20H16FNO3 | 337.35 | Fluorophenol, Cbz-protected amine | Pharmaceutical intermediates |

| 3-Fluorophenol | C6H5FO | 112.10 | Fluorophenol, hydroxyl | Agrochemicals, metabolic studies |

| 4'-Hydroxy-3'-(trifluoromethyl)acetophenone | C9H7F3O2 | 204.15 | Trifluoromethyl, hydroxyl, ketone | Specialty chemicals, drug synthesis |

| QZ-5500 (5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one) | C9H8FN3O | 193.18 | Fluorophenyl, amino, pyrazolone | API intermediates |

Key Observations :

- Fluorine Position: The meta-fluorine in 5-(4-Cbz-Aminophenyl)-3-fluorophenol contrasts with ortho/para isomers (e.g., 2- or 4-fluorophenol), which exhibit higher glycosylation efficiency in metabolic studies (17% vs. 60% for 2-fluorophenol) .

- Protective Groups : The Cbz group distinguishes it from unprotected amines (e.g., QZ-5500), offering enhanced stability during synthetic steps, critical for multi-stage pharmaceutical syntheses.

Reactivity and Metabolic Stability

- Glycosylation Efficiency: Studies on fluorophenols using Nicotiana tabacum cell cultures reveal positional effects: 3-fluorophenol forms β-glucoside at 17% efficiency, significantly lower than 2-fluorophenol (60%) or 4-fluorophenol (32%) . This suggests that the meta-fluorine in the target compound may similarly reduce enzymatic processing rates in biological systems.

- Cbz Group Influence: The Cbz protection likely mitigates unwanted side reactions (e.g., oxidation or nucleophilic attack on the amine), a limitation in compounds like QZ-5500, which contains a free amino group .

Physical and Chemical Properties

Table 2: Property Comparison

| Property | 5-(4-Cbz-Aminophenyl)-3-fluorophenol | 3-Fluorophenol | 4'-Hydroxy-3'-(trifluoromethyl)acetophenone |

|---|---|---|---|

| Boiling Point (°C) | Not reported (estimated >300) | 178–180 | 295–300 |

| Solubility | Low in polar solvents (Cbz bulk) | Moderate in water | Low in water, soluble in organic solvents |

| Stability | High (Cbz protection) | Moderate | High (trifluoromethyl stabilization) |

- Solubility: The bulky Cbz group reduces aqueous solubility compared to 3-fluorophenol, necessitating organic solvents for handling .

- Thermal Stability: The trifluoromethyl group in 4'-Hydroxy-3'-(trifluoromethyl)acetophenone enhances thermal resistance, a trait shared with fluorinated aromatics generally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.